molecular formula C17H13ClN2O8 B1194715 [3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate CAS No. 75645-14-6

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate

Cat. No.: B1194715
CAS No.: 75645-14-6
M. Wt: 408.7 g/mol
InChI Key: KJOBVSGFGZSCKJ-UHFFFAOYSA-N
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Description

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate is an organic compound with the molecular formula C17H13ClN2O8 It is a derivative of benzoic acid and is characterized by the presence of nitro groups and a chloro substituent

Properties

CAS No.

75645-14-6

Molecular Formula

C17H13ClN2O8

Molecular Weight

408.7 g/mol

IUPAC Name

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate

InChI

InChI=1S/C17H13ClN2O8/c18-9-15(28-17(22)12-4-2-6-14(8-12)20(25)26)10-27-16(21)11-3-1-5-13(7-11)19(23)24/h1-8,15H,9-10H2

InChI Key

KJOBVSGFGZSCKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(CCl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(CCl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Synonyms

alpha-chlorohydrin-bis(3-nitrobenzoate)
alpha-chlorohydrin-bis(meta-nitrobenzoate)
alpha-chlorohydrin-BMNB

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-chloro-2-hydroxypropyl 3-nitrobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like tetrahydrofuran (THF) at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 3-chloro-2-hydroxypropyl alcohol.

Scientific Research Applications

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester and chloro groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Dichlorobenzamide: Benzamide derivatives with two chlorine atoms.

Uniqueness

[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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